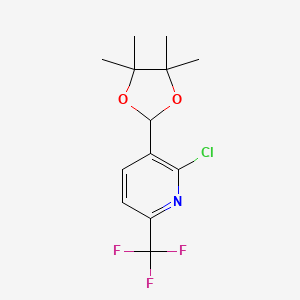
Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-: is a complex organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
准备方法
合成路线和反应条件: 这种化合物的合成通常涉及多步有机反应。一种可能的路线可能包括:
起始原料: 合适的吡啶衍生物。
氯化: 使用如亚硫酰氯(SOCl₂)或五氯化磷(PCl₅)等试剂引入氯原子。
二氧戊环形成: 在酸催化剂存在下,与酮或醛反应形成二氧戊环。
三氟甲基化: 使用如三氟甲基碘(CF₃I)或三氟甲基磺酸(CF₃SO₃H)等试剂引入三氟甲基。
工业生产方法: 工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高通量筛选最佳反应条件以及蒸馏或色谱等提纯技术。
化学反应分析
反应类型:
氧化: 该化合物可能会发生氧化反应,特别是在二氧戊环处,使用如高锰酸钾(KMnO₄)或三氧化铬(CrO₃)等氧化剂。
还原: 还原反应可能针对氯原子,使用如氢化铝锂(LiAlH₄)等还原剂将其转化为氢原子。
取代: 在适当条件下,氯原子可以被其他亲核试剂(例如,胺类、硫醇类)取代。
常用试剂和条件:
氧化剂: KMnO₄,CrO₃
还原剂: LiAlH₄,硼氢化钠(NaBH₄)
亲核试剂: 胺类,硫醇类,醇类
主要产物:
氧化产物: 羧酸,酮
还原产物: 脱氯衍生物
取代产物: 氨基,硫基或烷氧基衍生物
科学研究应用
化学:
催化: 该化合物可用作催化反应中的配体。
有机合成: 用作合成更复杂分子的中间体。
生物学和医学:
药物开发: 由于其独特的结构特征,它有望用作药物设计中的药效基团。
生物化学研究: 研究其与生物大分子之间的相互作用。
工业:
材料科学:
农业: 可能用作农用化学品的先驱。
作用机制
该化合物的作用机制取决于其特定的应用。例如,在药物开发中,它可能与特定的分子靶标(如酶或受体)相互作用,调节其活性。三氟甲基的存在可以增强其结合亲和力和代谢稳定性。
相似化合物的比较
类似化合物:
- 2-氯-3-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)吡啶
- 2-氯-3-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)-5-(三氟甲基)吡啶
独特性:
- 结构特征: 氯,二氧戊环和三氟甲基的特定排列。
- 化学性质: 由于三氟甲基的存在,增强了反应性和稳定性。
建议咨询科学文献和数据库(如PubChem,SciFinder或Reaxys)以获取准确和详细的信息。
生物活性
Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)- (CAS Number: 452972-11-1) features a unique structure that may confer specific biological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C11H15BClNO2
- Molecular Weight : 239.51 g/mol
- CAS Number : 452972-11-1
The presence of the trifluoromethyl group and the dioxolane moiety is expected to influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds containing halogen and dioxolane groups can enhance antimicrobial potency against various pathogens. The specific activity of Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)- against bacteria and fungi needs further investigation but suggests potential as an antimicrobial agent.
Enzyme Inhibition
Pyridine derivatives are often investigated for their ability to inhibit key enzymes in metabolic pathways. The unique structural features of this compound may allow it to interact with enzyme active sites effectively. For example, previous studies on similar compounds have shown inhibition of enzymes involved in cancer cell proliferation and inflammation.
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase : A related pyridine compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in Plasmodium falciparum. This inhibition is vital for developing antimalarial therapies.
- Anti-inflammatory Activity : In animal models, pyridine derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and reducing edema in induced arthritis models.
Toxicity and Safety Profile
The safety profile of Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)- indicates potential skin and eye irritation hazards (H315: Causes skin irritation; H319: Causes serious eye irritation) . Proper handling protocols should be established to mitigate exposure risks.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Potential activity against bacteria and fungi; specific data needed. |
| Enzyme Inhibition | Possible inhibition of DHODH; relevant for antimalarial drug development. |
| Anti-inflammatory Effects | Demonstrated efficacy in reducing inflammation in animal models. |
| Toxicity | Skin and eye irritant; safety measures recommended. |
属性
CAS 编号 |
1809161-64-5 |
|---|---|
分子式 |
C13H15ClF3NO2 |
分子量 |
309.71 g/mol |
IUPAC 名称 |
2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H15ClF3NO2/c1-11(2)12(3,4)20-10(19-11)7-5-6-8(13(15,16)17)18-9(7)14/h5-6,10H,1-4H3 |
InChI 键 |
DZDRFUOVVWZKIW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)C2=C(N=C(C=C2)C(F)(F)F)Cl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















